HDAC6 vs HDAC1 Selectivity
CRA-19156 exhibits pronounced selectivity for HDAC6 over HDAC1, with an IC50 of 42 nM for HDAC6 compared to 8,010 nM for HDAC1 [1]. This 191-fold difference in potency distinguishes CRA-19156 from pan-HDAC inhibitors like SAHA (vorinostat), which inhibits HDAC1 with an IC50 of approximately 10 nM and HDAC6 with an IC50 of approximately 20 nM [2], and from class I-selective benzamides such as MS-275, which potently inhibit HDAC1 (IC50=243 nM) but show negligible activity against HDAC6 (IC50 >10,000 nM) [3]. In recombinant HDAC6 assays, CRA-19156 demonstrates an IC50 of 42 nM, whereas in comparable recombinant HDAC1 assays, the IC50 is 8,010 nM, indicating a selectivity window of approximately 191-fold [1].
| Evidence Dimension | HDAC isoform inhibitory potency (IC50) |
|---|---|
| Target Compound Data | HDAC6 IC50 = 42 nM; HDAC1 IC50 = 8,010 nM |
| Comparator Or Baseline | SAHA: HDAC1 IC50 ~10 nM, HDAC6 IC50 ~20 nM; MS-275: HDAC1 IC50 = 243 nM, HDAC6 IC50 >10,000 nM |
| Quantified Difference | CRA-19156 selectivity ratio (HDAC1/HDAC6) ≈ 191-fold; MS-275 >41,000-fold (inverse selectivity) |
| Conditions | Recombinant human HDAC6 (N-terminal GST-tagged, residues 1-1215) using Z-Lys(Ac)-AMC substrate; recombinant human HDAC1 (C-terminal FLAG/His-tagged, residues 1-482) using Z-Lys(Ac)-AMC substrate |
Why This Matters
This selectivity profile enables experimental discrimination between HDAC6-dependent and HDAC1-dependent biological processes, which cannot be achieved with pan-inhibitors or class I-selective benzamides.
- [1] BindingDB Entry BDBM50588691. IC50 values: HDAC6=42 nM; HDAC1=8010 nM. View Source
- [2] Bradner JE, et al. Chemical phylogenetics of histone deacetylases. Nat Chem Biol. 2010;6(3):238-243. SAHA HDAC1/6 IC50 values. View Source
- [3] Bradner JE, et al. Chemical phylogenetics of histone deacetylases. Nat Chem Biol. 2010;6(3):238-243. Table 2: MS-275 HDAC1 IC50=0.243 μM, HDAC6 IC50 >10 μM. View Source
